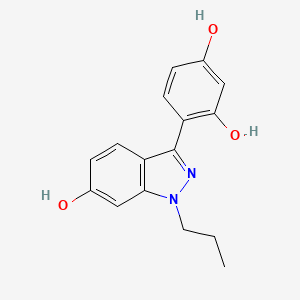
4-(6-hydroxy-1-propyl-1H-indazol-3-yl)benzene-1,3-diol
Cat. No. B8650337
M. Wt: 284.31 g/mol
InChI Key: RJVVTFTZYVECEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07241791B2
Procedure details


Prepared according to Method B from 2,2′,4,4′-tetrahydroxybenzophenone (0.123 g, 0.5 mmol), sodium acetate (0.164 g, 2 mmol) and propylhydrazine oxalate (0.164 g, 1.0 mmol) to give 0.075 g of product as a pink solid.



Name
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13])=O.C([O-])(=O)C.[Na+].C(O)(=O)C(O)=O.[CH2:30]([NH:33][NH2:34])[CH2:31][CH3:32]>>[OH:18][C:16]1[CH:17]=[C:2]2[C:3]([C:4]([C:6]3[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=3[OH:13])=[N:34][N:33]2[CH2:30][CH2:31][CH3:32])=[CH:14][CH:15]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.123 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.164 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.164 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.C(CC)NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C2C(=NN(C2=C1)CCC)C1=C(C=C(C=C1)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.075 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
